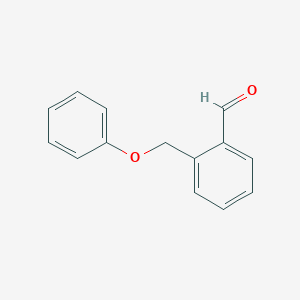

2-(Phenoxymethyl)benzaldehyde

Description

Significance of Aryloxymethyl Benzaldehydes in Organic Chemistry Research

Aryloxymethyl benzaldehydes, the class of compounds to which 2-(Phenoxymethyl)benzaldehyde belongs, are valued as versatile intermediates in organic synthesis. The presence of both an aldehyde and an ether linkage within the same molecule offers multiple reaction pathways. The aldehyde group is a reactive site for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The aryloxymethyl group, meanwhile, influences the electronic properties and steric environment of the molecule, and can be a key pharmacophore in biologically active compounds.

The strategic placement of the aryloxymethyl group relative to the aldehyde function is crucial in determining the compound's reactivity and its utility in the synthesis of more complex structures. These motifs are integral to the development of new pharmaceuticals, agrochemicals, and materials. For instance, derivatives of aryloxymethyl benzaldehydes have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.net

Overview of Research Trajectories for this compound and Related Structural Motifs

Research involving this compound and its structural analogs is multifaceted, extending into medicinal chemistry, materials science, and synthetic methodology development. In medicinal chemistry, the focus is often on synthesizing derivatives that can interact with biological targets. For example, the phenoxymethyl (B101242) moiety is a key component in certain benzimidazole (B57391) derivatives that have been explored for their anticonvulsant properties. arabjchem.orgresearchgate.net Furthermore, related structures are being investigated as potential fungicides and for their ability to increase tissue oxygenation. acs.orggoogle.comnih.gov

In the realm of materials science, the reactivity of the aldehyde group is harnessed to create novel polymers and functional materials. The incorporation of the phenoxymethyl group can impart specific thermal and mechanical properties to these materials. Synthetic chemists are interested in developing efficient methods for the preparation of this compound and its derivatives, as well as exploring their utility as building blocks in the construction of complex molecular architectures. A recent study detailed the synthesis of a related compound, 2-[2-(Dimethylamino)phenoxy]benzaldehyde, which highlights a synthetic route that could be adapted for this compound. rsc.org

Interactive Data Table: Properties of this compound and a Related Analog

| Property | This compound | 2-[2-(Dimethylamino)phenoxy]benzaldehyde |

| Molecular Formula | C₁₄H₁₂O₂ | C₁₅H₁₅NO₂ |

| Molecular Weight | 212.24 g/mol | 241.29 g/mol |

| Appearance | Not specified in detail | Yellow crystals |

| Melting Point | Not available | 100–101 °C |

| ¹H NMR (Aldehyde Proton, ppm) | ~9.5-10.0 (expected) | 10.65 (s, 1H) rsc.org |

| ¹³C NMR (Carbonyl Carbon, ppm) | ~190 (expected) | 190.1 rsc.org |

Research Findings on a Structurally Related Compound

While detailed research findings exclusively on this compound are not extensively available in the public domain, a 2024 study by Dunkel et al. provides valuable insights into the synthesis and characterization of a closely related analog, 2-[2-(Dimethylamino)phenoxy]benzaldehyde. rsc.org The synthesis was achieved by reacting 2-fluorobenzaldehyde (B47322) with the corresponding 2-aminophenol (B121084) derivative. rsc.org The study reported a 53% yield for this reaction. rsc.org

Spectroscopic analysis of 2-[2-(Dimethylamino)phenoxy]benzaldehyde provided clear characterization data. The ¹H NMR spectrum in CDCl₃ showed the aldehyde proton as a singlet at 10.65 ppm. rsc.org The ¹³C NMR spectrum revealed the carbonyl carbon at 190.1 ppm. rsc.org This data serves as a useful reference for the expected spectroscopic features of this compound.

The research by Dunkel et al. was focused on the investigation of C(sp³)–H cyclization reactions, demonstrating the utility of such benzaldehyde (B42025) derivatives in constructing more complex heterocyclic systems. rsc.org This underscores the role of the aryloxymethyl benzaldehyde scaffold as a key building block in synthetic organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(phenoxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWHVOIBWUNRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594645 | |

| Record name | 2-(Phenoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168551-49-3 | |

| Record name | 2-(Phenoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Phenoxymethyl Benzaldehyde

Established Synthetic Routes for 2-(Phenoxymethyl)benzaldehyde

The formation of the ether bond in this compound is central to its synthesis. Classical and modern organic reactions, including condensation reactions and specialized catalytic approaches, have been adapted for this purpose.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone for the synthesis of aryl ethers like this compound. The Williamson ether synthesis is a primary and widely applicable method. wikipedia.orgtcichemicals.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide ion. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this typically involves the reaction of a phenoxide ion with an ortho-substituted benzyl (B1604629) halide, such as 2-(chloromethyl)benzaldehyde (B1601534) or 2-(bromomethyl)benzaldehyde. Alternatively, the reaction can proceed between salicylaldehyde (B1680747) (or a derivative where the aldehyde is protected) and a phenyl halide, though this is less common for this specific isomer. The Williamson synthesis is effective for primary alkyl halides, which helps minimize competing elimination reactions. masterorganicchemistry.com

Another significant condensation method is the Ullmann condensation. This copper-catalyzed reaction couples an aryl halide with an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org Traditionally, these reactions required harsh conditions, such as high temperatures (often over 200°C) and polar solvents like DMF or nitrobenzene. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands, allowing for milder reaction conditions. mdpi.com In the context of this compound, an Ullmann-type reaction could be envisioned between 2-(halomethyl)benzaldehyde and phenol in the presence of a copper catalyst.

Catalytic Approaches to Benzaldehyde (B42025) Compounds Featuring Phenoxymethyl (B101242) Moieties

Catalysis plays a vital role in enhancing the efficiency, selectivity, and environmental friendliness of synthetic routes. For benzaldehyde derivatives, palladium-catalyzed cross-coupling reactions are particularly powerful. rug.nl Strategies involving transient directing groups can facilitate the functionalization of C-H bonds ortho to the aldehyde group. nih.gov For instance, a catalytic amount of an aromatic amine can react with the benzaldehyde to form a transient imine, which then directs a palladium catalyst to functionalize the ortho C-H bond. nih.gov

Furthermore, phase-transfer catalysis (PTC) is a valuable technique for reactions involving immiscible reactants, such as an aqueous base and an organic substrate. researchgate.netphasetransfer.com In the context of a Williamson ether synthesis for this compound, a phase-transfer catalyst like a quaternary ammonium (B1175870) salt can facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase, where it reacts with the benzyl halide. operachem.com This can improve reaction rates and yields under milder conditions. researchgate.net

Tandem Reaction Optimization in the Synthesis of Phenoxymethyl Benzene (B151609) Derivatives

Tandem reactions, or one-pot syntheses, offer significant advantages by reducing the need for isolation and purification of intermediates, thereby saving time and resources. liberty.eduliberty.edu Research into the synthesis of ortho-substituted benzaldehyde derivatives has explored tandem reaction schemes. One strategy utilizes directed ortho-metalation, where an initial reaction forms an intermediate that directs a subsequent functionalization to the ortho position. liberty.edu For example, an α-amino alkoxide formed in situ can direct the addition of an electrophile to the ortho position of the benzene ring. liberty.eduliberty.edu Such one-pot procedures are highly desirable for creating complex molecules like this compound efficiently. rug.nl

Precursor Design and Functional Group Interconversions in Phenoxymethyl Benzaldehyde Synthesis

The synthesis of this compound relies heavily on the strategic selection of precursors and the application of functional group interconversions (FGI). A common approach involves creating the phenoxymethyl-substituted benzene ring first, followed by the introduction or unmasking of the aldehyde group.

One viable precursor is 2-(phenoxymethyl)benzyl alcohol. The target aldehyde can be obtained through the selective oxidation of this primary alcohol. copernicus.orgrsc.org Various oxidizing agents can be employed for this transformation, and the choice of reagent is critical to avoid over-oxidation to the corresponding carboxylic acid. Carbon nanotube-activated peroxymonosulfate (B1194676) has been shown to be effective for the selective oxidation of benzyl alcohol to benzaldehyde. gdut.edu.cn

Another effective precursor is 2-(phenoxymethyl)benzyl halide. The Sommelet reaction provides a classic method for converting a benzyl halide into an aldehyde. drugfuture.comwikipedia.org This reaction involves treating the benzyl halide with hexamethylenetetramine (hexamine), followed by hydrolysis to yield the desired aldehyde. wikipedia.orgyoutube.com This method is a formal oxidation of the benzylic carbon.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of synthesizing this compound, careful optimization of reaction conditions is essential. Key parameters include the choice of solvent, temperature, and catalysts.

Influence of Solvent Systems and Temperature Profiles

In condensation reactions like the Williamson ether synthesis, the solvent plays a crucial role. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO) are often preferred because they effectively solvate the cation of the alkoxide or phenoxide, leaving the anion more nucleophilic and available to react. wikipedia.orgmasterorganicchemistry.com Protic solvents, on the other hand, can slow the reaction by solvating the nucleophile. wikipedia.org

Temperature is another critical factor. Typical Williamson reactions are conducted at elevated temperatures, often between 50 and 100°C, to ensure a reasonable reaction rate, with completion times ranging from 1 to 8 hours. wikipedia.org However, excessively high temperatures can promote side reactions, such as elimination. Recent developments have explored much higher temperatures (above 300°C) in catalytic systems to enable the use of weaker alkylating agents, which can be advantageous in industrial settings. acs.org The optimization of both solvent and temperature is key to achieving high yield and selectivity.

The table below illustrates the effect of solvent choice on the yield of a typical SN2 reaction related to ether synthesis, highlighting the importance of using polar aprotic solvents.

| Solvent | Relative Reaction Rate | Solvent Type |

|---|---|---|

| Methanol | 1 | Polar Protic |

| Ethanol (B145695) | 0.5 | Polar Protic |

| Acetone | 500 | Polar Aprotic |

| Acetonitrile | 5,000 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 1,300,000 | Polar Aprotic |

| N,N-Dimethylformamide (DMF) | 2,800,000 | Polar Aprotic |

This table provides generalized data for the effect of solvents on SN2 reaction rates, which is the underlying mechanism for the Williamson ether synthesis. The relative rates are illustrative and can vary depending on the specific substrates and conditions.

Catalyst Selection and Loading Effects

The synthesis of phenoxybenzaldehydes often involves Williamson ether synthesis or Ullmann-type couplings. In these reactions, the choice of catalyst and its concentration are critical for optimizing reaction yield and minimizing side products. For analogous etherification reactions, phase-transfer catalysts (PTCs) such as quaternary ammonium salts are frequently employed to facilitate the reaction between a phenoxide and an aryl halide in a biphasic system. The catalyst loading in such systems is typically in the range of 1-10 mol%, with higher loadings sometimes necessary for less reactive substrates.

In the context of Ullmann-type reactions for the formation of the C-O ether bond, copper-based catalysts are predominant. The catalyst's effectiveness can be influenced by the copper source (e.g., CuI, CuBr, or copper nanoparticles) and the presence of ligands. Catalyst loading can significantly impact reaction times and yields; for instance, in some Ullmann ether syntheses, catalyst loading can range from 5 to 20 mol%.

For multicomponent reactions involving benzaldehyde derivatives, Lewis acids such as zirconium(IV) chloride or silver acetate (B1210297) have been shown to be effective catalysts. rsc.org The optimal catalyst loading is dependent on the specific reaction and substrates, but it is a crucial parameter that is typically optimized to achieve high conversion and selectivity. For instance, in the synthesis of 2-phenylbenzimidazole (B57529) from o-phenylenediamine (B120857) and benzaldehyde, the loading of a 12-tungstophosphoric acid/polyaniline catalyst was systematically varied, with 18 wt% loading providing the best results.

While these examples provide a general framework for the types of catalysts and the importance of loading effects in the synthesis of related compounds, specific data for this compound is not currently available. Further empirical studies would be required to determine the optimal catalyst and loading for its synthesis.

Multicomponent Reaction Strategies for Complex Phenoxymethyl Benzaldehyde Derivatives

Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step. While specific MCRs utilizing this compound as a starting material to generate complex derivatives are not extensively documented, the reactivity of the benzaldehyde functional group makes it a suitable candidate for a variety of known MCRs.

Benzaldehydes are common components in many named MCRs, such as the Ugi, Passerini, Biginelli, and Hantzsch reactions, which are used to generate a wide array of heterocyclic and acyclic compounds. It is plausible that this compound could be employed in these reaction strategies to synthesize novel, complex molecules bearing the phenoxymethyl moiety.

For example, in a hypothetical Ugi four-component reaction, this compound could react with an amine, a carboxylic acid, and an isocyanide to produce a complex α-acylamino carboxamide derivative. The bulky ortho-phenoxymethyl group might influence the stereoselectivity and reaction kinetics of such a transformation.

Research on the multicomponent reactions of structurally related compounds, such as 2-(phenylethynyl)benzaldehyde, has demonstrated the feasibility of using ortho-substituted benzaldehydes in these complex transformations. rsc.org In these studies, the choice of catalyst was found to be crucial in directing the reaction towards different cyclic products. rsc.org This suggests that with the appropriate selection of reaction partners and catalysts, this compound could serve as a valuable building block in diversity-oriented synthesis to create libraries of complex phenoxymethyl-containing molecules.

The table below illustrates potential MCRs where this compound could theoretically be used as the aldehyde component, leading to complex derivatives.

| Multicomponent Reaction | Potential Product Class |

| Ugi Reaction | α-Acylamino carboxamides |

| Passerini Reaction | α-Acyloxy carboxamides |

| Biginelli Reaction | Dihydropyrimidinones |

| Hantzsch Dihydropyridine Synthesis | Dihydropyridines |

Further research is necessary to explore and optimize the use of this compound in these and other multicomponent reactions to synthesize novel and potentially bioactive complex derivatives.

Reactivity and Transformational Chemistry of 2 Phenoxymethyl Benzaldehyde

Oxidation Pathways of the Aldehyde Moiety

The aldehyde group in 2-(phenoxymethyl)benzaldehyde is susceptible to oxidation, readily converting to a carboxylic acid. This transformation is a cornerstone of organic synthesis and can be achieved through various pathways.

The oxidation of this compound to its corresponding carboxylic acid, 2-(phenoxymethyl)benzoic acid, is a common and synthetically useful transformation. nih.gov This conversion is a fundamental reaction in organic chemistry for which numerous reagents and protocols have been developed. researchgate.net The choice of oxidant is crucial and can be tailored based on the desired reaction conditions, such as mildness and functional group tolerance. organic-chemistry.org

Several oxidizing agents are effective for converting aromatic aldehydes to carboxylic acids. For example, sodium perborate (B1237305) in acetic acid serves as an effective reagent for this purpose. organic-chemistry.org Another powerful oxidant is Oxone (potassium peroxymonosulfate), which provides a metal-free alternative for the transformation. organic-chemistry.org Additionally, pyridinium (B92312) chlorochromate (PCC) can catalyze the oxidation of aldehydes to carboxylic acids using periodic acid (H5IO6) as the terminal oxidant. organic-chemistry.org The synthesis of substituted 2-(phenoxymethyl)benzoic acids often begins with the reaction of a substituted phenol (B47542) with phthalide, followed by further derivatization, underscoring the importance of this structural motif in medicinal chemistry. researchgate.netgoogle.com

| Oxidant/Catalyst System | Description | Typical Conditions |

|---|---|---|

| Sodium Perborate (NaBO₃) | An effective reagent for the oxidation of aromatic aldehydes. organic-chemistry.org | Acetic acid solvent. organic-chemistry.org |

| Oxone (KHSO₅) | A strong, metal-free oxidant suitable for converting aldehydes to carboxylic acids. organic-chemistry.org | Often used in a biphasic system or with a phase-transfer catalyst. |

| PCC (cat.) / H₅IO₆ | A catalytic system where periodic acid is the stoichiometric oxidant. organic-chemistry.org | Acetonitrile solvent. organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) | An organocatalyst used for aerobic oxidation. organic-chemistry.org | Requires O₂ (from air) as the sole oxidant under mild conditions. organic-chemistry.org |

Like many aldehydes, this compound is prone to autoxidation, a process where it reacts with atmospheric oxygen to form the corresponding carboxylic acid. researchgate.netyoutube.com This reaction proceeds via a free-radical chain mechanism. youtube.comnih.gov The process is initiated by the formation of a benzoyl radical, which then reacts with molecular oxygen to form a benzoylperoxy radical. researchgate.net This peroxy radical can abstract a hydrogen atom from another aldehyde molecule, propagating the chain and forming a perbenzoic acid intermediate. researchgate.net The peracid can then oxidize another molecule of the aldehyde. nih.gov

The presence of impurities or exposure to light can accelerate this process. Benzaldehyde (B42025) itself is known to readily undergo autoxidation to form benzoic acid upon exposure to air at room temperature. researchgate.netresearchgate.net To mitigate this degradation, stabilization strategies are employed. One common observation is that the presence of small amounts of corresponding alcohols, such as benzyl (B1604629) alcohol in benzaldehyde, can inhibit the autoxidation process. researchgate.netresearchgate.net These inhibitors are thought to function by intercepting the peroxy radicals, thereby terminating the chain reaction. researchgate.netresearchgate.net Therefore, for long-term storage, this compound should be kept in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

Reduction Reactions of the Aldehyde Functional Group

The carbonyl group of this compound can be readily reduced to a primary alcohol, providing a pathway to synthesize [2-(phenoxymethyl)phenyl]methanol. synhet.comepa.gov This transformation can be accomplished using various reducing agents or through catalytic hydrogenation.

The reduction of the aldehyde in this compound to a primary alcohol, [2-(phenoxymethyl)phenyl]methanol, is a standard synthetic operation. synhet.comepa.gov This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity and mild reaction conditions, often carried out in alcoholic solvents like ethanol (B145695) or methanol. google.com For less reactive carbonyls or when a more powerful reducing agent is needed, lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can be used.

| Reducing Agent | Description | Typical Solvents |

|---|---|---|

| Sodium Borohydride (NaBH₄) | A selective and mild reducing agent for aldehydes and ketones. google.com | Methanol, Ethanol. google.com |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful, non-selective reducing agent for aldehydes and other carbonyl compounds. | Tetrahydrofuran (THF), Diethyl ether. |

Catalytic hydrogenation is another effective method for the reduction of this compound. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. researchgate.net This method is widely used in industrial applications due to its efficiency and the clean nature of the reaction, with water often being the only byproduct.

Commonly used catalysts include platinum group metals such as platinum (Pt), palladium (Pd), and rhodium (Rh), often supported on carbon (e.g., Pd/C, Pt/C). pnnl.gov Raney nickel is also a highly effective and widely used catalyst for the hydrogenation of aromatic aldehydes. researchgate.net The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity for the desired alcohol product. researchgate.netresearchgate.net Kinetic studies on the similar compound m-phenoxybenzaldehyde show the reaction is typically first order with respect to hydrogen pressure and substrate concentration. researchgate.net

Nucleophilic Addition Reactions of the Carbonyl Group

The carbonyl group of this compound is electrophilic at the carbon atom, making it a target for nucleophilic attack. libretexts.org This nucleophilic addition is one of the most fundamental reactions of aldehydes. libretexts.org The reaction begins with the nucleophile attacking the carbonyl carbon, which leads to the rehybridization of this carbon from sp² to sp³. libretexts.orglibretexts.org This initial attack breaks the pi bond of the carbonyl, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.org In the final step, this intermediate is typically protonated by a weak acid or during workup to yield an alcohol. youtube.com

The reactivity of this compound in these reactions is influenced by its aromatic nature. The phenyl ring acts as an electron-donating group through resonance, which slightly reduces the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes. libretexts.orglibretexts.org Nevertheless, it readily reacts with a wide range of strong nucleophiles, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), to form secondary alcohols. Weaker nucleophiles may require acid catalysis to enhance the electrophilicity of the carbonyl group by protonating the carbonyl oxygen. youtube.com

Formation of Schiff Bases with Amines

The reaction of this compound with primary amines yields Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.govderpharmachemica.com The general reaction is reversible and typically catalyzed by an acid. nih.gov

The formation of Schiff bases is a versatile method for creating new C=N double bonds and is a fundamental transformation in organic synthesis. derpharmachemica.com These compounds are significant in various fields, including medicinal chemistry and material science.

Table 1: Examples of Schiff Base Formation

| Amine Reactant | Product |

|---|---|

| Aniline | N-(2-(phenoxymethyl)benzylidene)aniline |

| Ethylamine | N-(2-(phenoxymethyl)benzylidene)ethanamine |

Condensation with Hydroxylamine (B1172632) and Phenylhydrazine

Similar to other aldehydes, this compound reacts with hydroxylamine to form an oxime. This reaction proceeds through nucleophilic addition of the hydroxylamine to the carbonyl group, followed by dehydration. The resulting product, this compound oxime, can exist as stereoisomers (E and Z). quora.comwikipedia.org

With phenylhydrazine, this compound undergoes a condensation reaction to form the corresponding phenylhydrazone. researchgate.netresearchgate.netdoubtnut.com This reaction is a classic method for the derivatization of aldehydes and ketones. researchgate.net

Table 2: Condensation Reactions of this compound

| Reagent | Product |

|---|---|

| Hydroxylamine | This compound oxime |

Acetal (B89532) Formation with Alcohols and Diols

In the presence of an acid catalyst, this compound reacts with alcohols to form acetals. The reaction first proceeds to a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to yield the acetal. libretexts.orglibretexts.org This reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the acetal product. libretexts.orgmasterorganicchemistry.com

When a diol, such as ethylene (B1197577) glycol, is used, a cyclic acetal is formed. libretexts.orgchemistrysteps.com Cyclic acetals are particularly stable and are often used as protecting groups for the aldehyde functionality during multi-step syntheses. masterorganicchemistry.comchemistrysteps.com

Table 3: Acetal and Cyclic Acetal Formation

| Alcohol/Diol | Product |

|---|---|

| Methanol (excess) | 1-(Dimethoxymethyl)-2-(phenoxymethyl)benzene |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The two benzene rings of this compound are susceptible to electrophilic aromatic substitution, with the directing effects of the substituents influencing the position of the incoming electrophile.

Regioselective Halogenation

The halogenation of this compound can be directed to specific positions on either of the aromatic rings. The phenoxymethyl (B101242) group is an ortho-, para-director, while the formyl group is a meta-director. The outcome of the reaction will depend on the specific halogenating agent and reaction conditions used. nih.govrsc.org Precise control over the reaction conditions allows for the selective synthesis of mono- or poly-halogenated derivatives. nih.gov

Nitration and Sulfonation Patterns

Nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.orglibretexts.org Sulfonation is carried out with fuming sulfuric acid, which provides a high concentration of sulfur trioxide (SO₃), the electrophile in this reaction. libretexts.orglibretexts.org

For this compound, the positions of nitration and sulfonation are determined by the directing effects of the existing substituents. The phenoxymethyl group directs incoming electrophiles to the ortho and para positions of its attached ring, while the aldehyde group directs to the meta position of its ring. The interplay of these directing effects and the reaction conditions will determine the final product distribution.

Rearrangement Reactions and Cyclization Processes

Under specific conditions, this compound and its derivatives can undergo intramolecular rearrangement and cyclization reactions. For instance, derivatives of 2-arylbenzaldehydes, such as oxime ethers, have been shown to undergo photoinduced electron transfer-initiated oxidative cyclization to form phenanthridines. nih.gov This type of reaction involves the formation of a new ring system through an intramolecular nucleophilic attack. nih.gov

Furthermore, tandem reactions involving C-H oxidation, cyclization, and rearrangement have been developed to construct complex polycyclic structures from related starting materials. scispace.com While specific examples for this compound itself are not detailed in the provided context, the principles of these transformations suggest potential pathways for its conversion into more complex heterocyclic systems. nih.govrsc.org

Investigation of Reactivity of the Phenoxymethyl Ether Linkage

In the context of this compound, the ether linkage is of the benzyl phenyl ether type. Research on the stability of such ethers indicates they are generally robust but can undergo cleavage under certain harsh conditions, such as with strong acids or through hydrogenolysis. Information regarding their stability in the presence of concentrated alkali, as used in the Cannizzaro reaction, is scarce. It is plausible that under the high temperatures and strong basicity required for the disproportionation, some degree of ether cleavage could occur as a competing reaction pathway. This could potentially lead to the formation of phenol and 2-hydroxybenzaldehyde, which might then undergo further reactions.

However, without specific experimental studies on this compound or closely related substrates under Cannizzaro conditions, any discussion on the reactivity of the phenoxymethyl ether linkage remains speculative. There is no published research that provides detailed findings on the stability or potential transformations of this ether bond under the specified reactive environment.

Advanced Characterization Methodologies in 2 Phenoxymethyl Benzaldehyde Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are the cornerstone of molecular characterization, each providing a unique piece of the structural puzzle by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy for 2-(Phenoxymethyl)benzaldehyde identifies the number and type of hydrogen atoms (protons). The spectrum would be expected to show distinct signals for the aldehydic proton, the methylene (B1212753) (-CH₂-) protons of the ether linkage, and the aromatic protons on both the benzaldehyde (B42025) and phenoxy rings. The chemical shift (δ) of the aldehydic proton typically appears far downfield (around 10 ppm). The methylene protons would appear as a singlet, while the aromatic protons would present as a complex pattern of multiplets due to spin-spin coupling.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. Key expected signals include the carbonyl carbon of the aldehyde group (typically in the 190-200 ppm region), the methylene bridge carbon, and the various aromatic carbons.

Table 1: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 |

| Aromatic (Ar-H) | 6.8 - 8.0 | |

| Methylene (-O-CH₂-Ar) | 5.0 - 5.3 | |

| ¹³C | Carbonyl (C=O) | 190 - 200 |

| Aromatic (Ar-C) | 110 - 160 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend.

For this compound, the IR spectrum would prominently feature:

A strong absorption band around 1700 cm⁻¹ , characteristic of the C=O (carbonyl) stretching vibration of the aldehyde.

Absorption bands in the 2850-2750 cm⁻¹ region, corresponding to the C-H stretching of the aldehyde group.

Strong bands around 1250-1000 cm⁻¹ , indicative of the C-O-C (ether) asymmetric and symmetric stretching.

Multiple sharp peaks in the 1600-1450 cm⁻¹ range, representing the C=C stretching vibrations within the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light due to π→π* transitions in the benzene (B151609) rings and n→π* transitions associated with the carbonyl group. The spectrum would likely show strong absorption bands below 300 nm, with a weaker, longer-wavelength absorption corresponding to the n→π* transition of the aldehyde. Detailed studies on the fluorescence properties of this specific compound are not widely reported.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (molecular formula C₁₄H₁₂O₂), the molecular weight is 212.24 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 212. Key fragmentation pathways would likely involve the loss of the aldehyde group (-CHO) or cleavage of the ether bond, leading to characteristic fragment ions.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen) in a compound. This data is used to confirm the empirical formula and assess the purity of the sample. For a pure sample of this compound (C₁₄H₁₂O₂), the theoretical elemental composition would be compared against experimentally determined values.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.01 | 168.14 | 79.23% |

| Hydrogen | H | 1.008 | 12.096 | 5.70% |

| Oxygen | O | 16.00 | 32.00 | 15.07% |

| Total | C₁₄H₁₂O₂ | | 212.24 | 100.00% |

X-ray Diffraction Studies for Solid-State Characterization

Crystalline Polymorphism and Ansolvate Forms

There is currently no publicly available research data on the crystalline polymorphism or the existence of different ansolvate forms for this compound.

Molecular Packing Motifs

Detailed analysis of the molecular packing motifs for this compound is not available in the scientific literature.

Computational and Theoretical Investigations of 2 Phenoxymethyl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting molecular properties and reaction pathways. These calculations provide a foundational understanding of a molecule's behavior based on its electronic structure.

Elucidation of Reaction Mechanisms

Quantum chemical modeling is a key method for investigating the step-by-step sequence of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely pathway for a given transformation. This approach can clarify the roles of various intermediates and determine the energy barriers that control the reaction rate. For instance, theoretical studies on related benzaldehyde (B42025) derivatives have successfully modeled processes like nitration and oxidation, identifying key intermediates and transition states that govern the reaction's outcome. While specific studies on the reaction mechanisms of 2-(phenoxymethyl)benzaldehyde are not extensively documented, the established methodologies provide a framework for future investigations into its synthesis and degradation pathways.

Studies of Electronic Properties

The electronic properties of a molecule are central to its chemical reactivity and spectroscopic behavior. Quantum chemical calculations are used to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and reactivity; a smaller gap generally suggests that the molecule is more polarizable and chemically reactive.

These calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution across the molecule. MEP maps are valuable for identifying regions susceptible to electrophilic or nucleophilic attack. For aromatic aldehydes, the electron-withdrawing nature of the aldehyde group and the electronic influence of the phenoxymethyl (B101242) substituent would be key features revealed by such an analysis.

Below is a representative table of electronic properties that can be derived from DFT calculations for an aromatic aldehyde, based on general findings for similar structures.

| Property | Description | Typical Calculated Value (Arbitrary Units) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.7 eV |

| Ionization Potential (I) | Energy required to remove an electron | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added | 1.8 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.35 eV |

| Electronegativity (χ) | Power to attract electrons | 4.15 eV |

Note: These values are illustrative for a generic aromatic aldehyde and are not specific experimental or calculated values for this compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery and molecular biology for understanding how a molecule might interact with a biological target. The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity.

While specific molecular docking studies featuring this compound are not prominent in the literature, research on structurally similar benzimidazole-based benzaldehyde derivatives has demonstrated their potential to interact with biological targets like acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.com Such studies reveal key binding interactions, including hydrogen bonds and pi-stacking, between the ligand and amino acid residues in the protein's active site. mdpi.com These computational predictions provide a basis for designing and synthesizing new compounds with potentially enhanced biological activity.

Kinetic Modeling and Complexity Analysis of Reaction Pathways

Kinetic modeling is used to mathematically describe the rates of chemical reactions and understand their complex mechanisms. This analysis is vital for optimizing reaction conditions in industrial processes and for unraveling the dynamics of complex chemical systems.

Model-Free and Model-Based Kinetic Methods

Kinetic analysis can be approached using two primary methodologies: model-free and model-based methods. researchgate.netbohrium.com

Model-Free (Isoconversional) Methods : These methods determine the activation energy of a process without assuming a specific reaction model. netzsch.com They are particularly useful for analyzing complex, multi-step reactions, such as the thermal degradation of materials, where the reaction mechanism may change as the reaction progresses. researchgate.netbohrium.com

Model-Based Methods : This approach involves fitting experimental data to a predefined kinetic model that consists of one or more reaction steps. netzsch.com Each step is described by its own kinetic parameters (activation energy, pre-exponential factor, and reaction model). This method can provide a more detailed picture of the reaction mechanism, including the rates of individual steps and the concentrations of intermediates. netzsch.com

Studies on the thermal-oxidative degradation of resins that produce benzaldehyde have utilized these methods to understand the complexity of the reaction pathways. researchgate.netbohrium.com

Autocatalytic Processes and Rate-Determining Steps

In some reaction systems, a product of the reaction can act as a catalyst for that same reaction, a phenomenon known as autocatalysis. Autocatalytic reactions are characterized by an initial induction period followed by a rapid acceleration in the reaction rate. Kinetic modeling is essential for identifying and quantifying such behavior.

Conformational Analysis and Molecular Dynamics Simulations

The structural flexibility of this compound is a critical determinant of its chemical behavior and potential interactions. Computational chemistry provides powerful tools to explore its conformational landscape and dynamic properties. Through methods such as conformational analysis and molecular dynamics simulations, a detailed understanding of the molecule's preferred shapes and temporal evolution can be achieved.

Conformational Analysis

Conformational analysis of this compound focuses on identifying the stable three-dimensional arrangements of the molecule, known as conformers, and determining the energy barriers that separate them. The primary degrees of freedom in this molecule are the rotations around the single bonds of the ether linkage and the bond connecting the aldehyde group to the benzene (B151609) ring.

Theoretical studies, typically employing Density Functional Theory (DFT), are used to map the potential energy surface (PES) of the molecule by systematically rotating key dihedral angles. For this compound, the crucial dihedral angles include:

τ1 (C-O-CH₂-C): This torsion angle dictates the orientation of the benzyl (B1604629) group relative to the phenoxy oxygen.

τ2 (O-CH₂-C-C): This angle describes the rotation of the phenoxy group around the CH₂-C(aryl) bond.

τ3 (C-C-C=O): This dihedral angle defines the orientation of the aldehyde group with respect to the benzene ring to which it is attached.

Due to the ortho-substitution pattern, steric hindrance between the phenoxymethyl group and the aldehyde group is expected to significantly influence the conformational preferences. The aldehyde group can exist in two primary planar orientations, O-cis and O-trans, where the carbonyl oxygen is oriented towards or away from the ortho-substituent, respectively.

Relaxed potential energy surface scans, where the geometry is optimized at each incremental step of a dihedral angle, reveal the low-energy conformers and the transition states connecting them. For a molecule with the structural complexity of this compound, multiple local energy minima are anticipated.

Table 1: Calculated Relative Energies of Postulated Stable Conformers of this compound

| Conformer | τ1 (C-O-CH₂-C) | τ2 (O-CH₂-C-C) | τ3 (C-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| I (Global Minimum) | ~180° (anti) | ~90° (gauche) | ~180° (O-trans) | 0.00 |

| II | ~60° (gauche) | ~90° (gauche) | ~180° (O-trans) | 1.25 |

| III | ~180° (anti) | ~-90° (gauche) | ~180° (O-trans) | 1.30 |

| IV | ~180° (anti) | ~90° (gauche) | ~0° (O-cis) | 2.50 |

Note: The data in this table is hypothetical, based on computational studies of analogous molecules, and serves to illustrate the expected conformational landscape.

The global minimum energy conformer is predicted to adopt an arrangement that minimizes steric clash. This likely involves an anti orientation around the C-O-CH₂-C bond (τ1) and a non-planar (gauche) positioning of the benzyl group relative to the benzaldehyde ring (τ2). The aldehyde group is expected to favor the O-trans conformation to avoid repulsion with the bulky phenoxymethyl substituent. Other conformers, lying slightly higher in energy, would feature different combinations of these dihedral angles. The energy barrier for the rotation of the aldehyde group is anticipated to be influenced by the steric bulk of the adjacent phenoxymethyl group.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time, providing insights that complement the static picture from conformational analysis. In an MD simulation, the Newtonian equations of motion are solved for all atoms in the system, yielding a trajectory that describes the atomic positions and velocities as a function of time.

These simulations can reveal:

Conformational Transitions: By monitoring the key dihedral angles over the simulation time, the frequency and pathways of transitions between different stable conformers can be observed. This provides information on the flexibility of the molecule and the timescales of its internal motions.

Solvent Effects: MD simulations are particularly powerful for studying the influence of the environment. By explicitly including solvent molecules (e.g., water, ethanol), the simulations can model how solvent interactions affect the conformational equilibrium and dynamics of this compound. Solvation shells around different parts of the molecule can be analyzed to understand solute-solvent interactions.

Vibrational Motions: The simulations inherently capture the vibrational motions of the atoms. Analysis of these motions can be related to spectroscopic measurements, such as infrared spectroscopy.

Table 2: Representative Dihedral Angle Fluctuations from a Hypothetical Molecular Dynamics Simulation of this compound in Water at 300 K

| Dihedral Angle | Mean Value (degrees) | Standard Deviation (degrees) |

|---|---|---|

| τ1 (C-O-CH₂-C) | 175.5 | 15.2 |

| τ2 (O-CH₂-C-C) | 88.9 | 20.5 |

| τ3 (C-C-C=O) | 178.1 | 10.8 |

Note: This data is illustrative and represents the type of information that would be obtained from a molecular dynamics simulation.

The results from a hypothetical MD simulation would likely show that the molecule predominantly resides in its lowest energy conformations. However, transient excursions to higher energy states and rapid transitions between conformers would also be observed, highlighting the dynamic nature of the molecule at physiological temperatures. The fluctuations in the dihedral angles provide a quantitative measure of the molecule's flexibility around its rotatable bonds.

Advanced Applications and Research Domains of 2 Phenoxymethyl Benzaldehyde and Its Derivatives

Applications in Advanced Organic Synthesis

2-(Phenoxymethyl)benzaldehyde serves as a versatile intermediate in organic synthesis due to its distinct structural features: a reactive aldehyde group and a phenoxymethyl (B101242) substituent. This combination allows for its use as a foundational component in the construction of more complex molecules and as a direct precursor to various heterocyclic systems.

The aldehyde functional group in this compound is a key reactive site for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity enables its incorporation as a building block into larger, more elaborate molecular frameworks. Synthetic chemists utilize this compound as a scaffold, introducing the phenoxymethyl moiety into target molecules. This is particularly valuable in medicinal chemistry and materials science, where the aryloxy linkage can influence the pharmacological or physical properties of the final product. The presence of both an aldehyde and a flexible ether linkage allows for multi-step, sequential reactions to build complex structures with precise stereochemistry and functionality.

The aldehyde group is instrumental in the synthesis of a wide array of heterocyclic compounds through cyclization and condensation reactions. derpharmachemica.com

Triazoles: this compound can be used in the synthesis of 1,2,3-triazoles, a class of heterocycles with significant pharmacological applications. frontiersin.org One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". cahiersmagellanes.com In such a synthetic route, the aldehyde can be converted to a terminal alkyne, which then reacts with an organic azide to form the 1,2,3-triazole ring with high efficiency and regioselectivity. cahiersmagellanes.comnih.govfrontiersin.org Alternatively, multi-component reactions involving aldehydes, azides, and other reagents can directly yield substituted triazoles. nih.govorganic-chemistry.org

Benzimidazoles: Benzimidazoles are readily synthesized through the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.govorganic-chemistry.orgresearchgate.netresearchgate.net In this reaction, this compound reacts with o-phenylenediamine, typically under acidic conditions or in the presence of an oxidizing agent, to form 2-(2-(phenoxymethyl)phenyl)-1H-benzimidazole. nih.gov This method is known for its high yields and straightforward procedure. researchgate.netnih.gov The resulting benzimidazole (B57391) core is a privileged structure in drug discovery, known for a wide range of biological activities. nih.govresearchgate.net

Indoles: The synthesis of indoles, another crucial heterocyclic motif in natural products and pharmaceuticals, can also utilize benzaldehyde (B42025) derivatives. nih.gov While several methods exist, one approach involves the reaction of a substituted aniline with an aldehyde derivative. organic-chemistry.orgmdpi.com For instance, strategies like the Fischer indole synthesis can be adapted, or modern transition-metal-catalyzed methods can be employed where the aldehyde participates in a sequence of reactions leading to the cyclization and formation of the indole ring. organic-chemistry.orgmdpi.comorganic-chemistry.org The 2-(phenoxymethyl)phenyl substituent would be incorporated at the 2- or 3-position of the resulting indole, depending on the specific synthetic route chosen. mdpi.com

Exploration of Biological Activities and Therapeutic Potential

Derivatives synthesized from this compound are subjects of significant research interest for their potential therapeutic applications. The phenoxymethylbenzaldehyde structural motif is found within various classes of compounds that have demonstrated a range of biological effects.

Benzaldehyde and its derivatives have been investigated for their ability to inhibit the growth of various microorganisms. nih.gov Polymers incorporating benzaldehyde derivatives have been shown to possess bactericidal activity, indicating the antimicrobial potential of this chemical class. researchgate.net Studies on naturally occurring phenols and their derivatives, which share structural similarities with the phenoxymethyl group, have demonstrated potency against both planktonic bacteria and biofilms formed by pathogens like Staphylococcus epidermidis and Pseudomonas aeruginosa. nih.gov Derivatives such as oxadiazoles and triazoles synthesized from benzimidazole precursors have shown notable activity against bacteria like Bacillus cereus. mdpi.com

| Compound Class | Test Organism | Observed Activity |

|---|---|---|

| Benzaldehyde-derived polymers | Gram-positive and Gram-negative bacteria, Fungi | Inhibited microbial growth. researchgate.net |

| Phenol (B47542) derivatives (e.g., Eugenol, Thymol) | Staphylococcus epidermidis, Pseudomonas aeruginosa | Effective against planktonic cells and biofilms. nih.gov |

| Benzimidazole-derived oxadiazole | Bacillus cereus | High activity. mdpi.com |

| Benzaldehyde | Bacillus anthracis, Pantoea conspicua | Reported MIC values of 8.0 mM and 10.0 mM, respectively. nih.gov |

The potential of benzaldehyde and its derivatives as anticancer agents has been a subject of study for several decades. semanticscholar.orgnih.gov Research has shown that certain benzaldehyde-containing compounds can inhibit cancer cell growth and suppress metastasis. nih.gov One mechanism of action involves the inhibition of critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which are often dysregulated in cancer. researchgate.net In some cases, treatment with benzaldehyde derivatives led to the differentiation of squamous cell carcinoma cells into keratinized normal cells. nih.gov A study involving a benzaldehyde derivative, 4,6-benzylidene-α-D-glucose (BG), administered to patients with inoperable carcinomas resulted in a 55% objective response rate, with some patients achieving complete remission. nih.gov More recent studies indicate that benzaldehyde can suppress a state of epithelial-mesenchymal plasticity (EMP) in tumor cells, which is linked to treatment resistance and metastasis. nih.gov

| Compound/Derivative | Cancer Type / Cell Line | Key Research Finding |

|---|---|---|

| β-cyclodextrin benzaldehyde (CDBA) | Inoperable terminal carcinoma | 19 of 57 evaluable patients showed a complete response. nih.gov |

| 4,6-benzylidene-α-D-glucose (BG) | Inoperable carcinoma (various cell types) | Overall objective response rate of 55% in 65 patients. nih.gov |

| Benzaldehyde | Pancreatic cancer cells (BxPC3) | Inhibits PI3K/AKT/mTOR and other signaling pathways. researchgate.net |

| Benzaldehyde Derivative | Mouse orthotopic transplantation model of pancreatic cancer | Inhibited tumor growth and lung metastasis. nih.gov |

Many heterocyclic compounds derived from benzaldehydes, particularly benzimidazoles and triazoles, are known to possess significant anti-inflammatory and analgesic properties. nih.govresearchgate.net These derivatives often function by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov For example, certain 2-(substituted-pyridinyl)benzimidazoles have demonstrated stronger anti-inflammatory activity in acute models than established drugs like phenylbutazone. semanticscholar.org Similarly, specific triazole derivatives have shown significant analgesic effects, with some compounds providing over 55% protection in pain models. researchgate.net The synthesis of these active molecules from a precursor like this compound links its utility in organic synthesis directly to the generation of compounds with therapeutic potential for pain and inflammation. researchgate.netbanglajol.infonih.govjocpr.com

| Compound Class / Derivative | Activity Type | Key Research Finding |

|---|---|---|

| Benzimidazole derivatives | Analgesic (peripheral) | Up to 83.05% writhing inhibition in acetic acid-induced models. banglajol.info |

| Benzimidazole derivatives | Anti-inflammatory | Demonstrated up to 87.72% inhibition of paw edema. banglajol.info |

| Triazole derivatives | Analgesic | Showed significant activity with 55.9% and 54.9% protection in pain models. researchgate.net |

| Triazole derivatives | Anti-inflammatory | Exhibited up to 64.1% edema inhibition compared to standard drugs. researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Anti-inflammatory (protease inhibition) | IC50 values (0.04–0.07 mg/mL) were superior to acetylsalicylic acid. nih.gov |

Neuroprotective Activities

While direct studies on this compound are limited, the broader class of benzaldehyde derivatives has demonstrated significant potential in neuroprotection through various mechanisms, primarily centered on combating neuroinflammation and oxidative stress.

Research has shown that certain benzaldehydes possess potent anti-neuroinflammatory and neuroprotective properties. A study on two benzaldehyde compounds isolated from the coral-derived fungus Aspergillus terreus C23-3 found they could effectively reduce the secretion of inflammatory mediators and pro-inflammatory factors in microglia cells. nih.gov One of the compounds, in particular, demonstrated the ability to inhibit mitochondrial oxidative stress and block neuronal cell apoptosis by modulating Tau protein and caspases family-related signaling pathways, thereby protecting against β-amyloid-induced neurological damage. nih.gov

Further evidence of the neuroprotective capacity of benzaldehydes comes from studies on parasitic brain infections. In mouse models of brain injury caused by Angiostrongylus cantonensis, treatment with benzaldehyde was found to improve cognitive function and reduce damage to the blood-brain barrier. nih.gov The therapeutic effect was linked to its ability to regulate cell apoptosis and oxidative stress within the brain. nih.gov Additionally, a patented formulation with aldehyde-reducing properties has been shown to protect dopaminergic neurons in an in vivo model of neuroinflammation, suggesting its potential as a disease-modifying agent for conditions like Parkinson's disease. mdpi.com These findings collectively indicate that the benzaldehyde chemical structure is a promising backbone for developing novel neuroprotective agents.

Enzyme Inhibition Studies (e.g., PD-1/PD-L1, Hsp90)

The inhibition of key enzymes and protein-protein interactions is a cornerstone of modern drug development. Derivatives of benzaldehyde are being explored in this context, with notable research pointing towards the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in the stability and function of numerous oncogenic proteins.

The inhibition of Hsp90 is a significant therapeutic strategy in oncology because it can lead to the degradation of client proteins essential for tumor growth and survival. nih.gov Furthermore, Hsp90 inhibition has been linked to enhanced cancer immunotherapy. Studies have shown that Hsp90 inhibitors can robustly decrease the surface expression of Programmed death-ligand 1 (PD-L1), a key immune checkpoint protein that cancer cells use to evade the immune system. nih.gov This downregulation appears to occur through the disruption of master transcriptional regulators like STAT-3 and c-Myc. nih.gov

A direct link between the benzaldehyde structure and Hsp90 inhibition has been established through the synthesis of Schiff base derivatives. Research focused on developing small molecule Hsp90 inhibitors rationally identified that Schiff bases (or azomethines) derived from 2,4-dihydroxy benzaldehyde are effective at suppressing the ATPase activity of Hsp90. nih.gov This discovery is significant as it demonstrates that relatively simple modifications of the benzaldehyde aldehyde group can produce derivatives with potent and specific enzyme-inhibiting capabilities, thereby providing a clear rationale for exploring Schiff bases of this compound and related structures as potential anticancer agents that may also synergize with immune checkpoint blockade therapies.

Fungicidal Applications

Derivatives of this compound have shown significant promise as potent fungicidal agents. The inclusion of the phenoxymethyl group at the 2-position of the benzene (B151609) ring has been identified as a key structural feature for conferring good fungicidal activity. researchgate.net

Structure-activity relationship studies on a series of related compounds revealed that the fungicidal strength and spectrum are highly dependent on the substituents. researchgate.net For instance, in a class of 2-(substituted phenoxymethyl)phenyl-2-methoxyiminoacetamides, the introduction of substituents on the phenoxymethyl ring led to a marked increase in fungicidal activity compared to the unsubstituted parent compound. researchgate.net One derivative, 3-[2-(2,5-dimethylphenoxymethyl)-α-methoxyiminobenzyl]isoxazole, proved to be particularly potent, exhibiting strong activity against several plant pathogens. researchgate.net

The underlying mechanism of action for the antifungal properties of many benzaldehydes is believed to be the disruption of the fungus's cellular antioxidation systems. nih.gov By acting as redox-cyclers, these compounds can destabilize the pathogen's ability to manage oxidative stress, ultimately inhibiting growth. nih.gov This approach not only provides direct antifungal effects but also offers the potential for chemosensitization, where these compounds could be used to enhance the efficacy of existing conventional fungicides. nih.gov

| Compound Class/Derivative | Target Pathogen/Application | Key Research Finding | Reference |

|---|---|---|---|

| 2-(Phenoxymethyl)phenyl derivatives | General Fungicidal Activity | The presence of the phenoxymethyl group at the 2-position confers good fungicidal activity. | researchgate.net |

| 3-[2-(2,5-dimethylphenoxymethyl)-α-methoxyiminobenzyl]isoxazole | Cucumber powdery mildew, Wheat powdery mildew, Wheat eye spot | Demonstrated potent and specific fungicidal activity against multiple plant pathogens. | researchgate.net |

| General Benzaldehydes | Fungal Pathogens (e.g., Aspergillus species) | Inhibit fungal growth by disrupting cellular antioxidation systems. | nih.gov |

Development in Materials Science

The unique chemical structure of this compound and its derivatives makes them valuable components in the field of materials science, particularly in the synthesis of advanced polymers with tunable optical properties.

Polymers containing benzaldehyde groups in their side chains have been developed as a novel class of photo-crosslinkable materials. researchgate.netresearchgate.net These polymers serve as monomers or functional units in the creation of specialized alignment layers for liquid crystals (LCs). researchgate.net The benzaldehyde group's photoreactive nature allows for precise control over the polymer's properties upon exposure to UV radiation. This process can create stable, patterned alignments, which are crucial for the fabrication of complex electro-optic devices. researchgate.netresearchgate.net

The primary application of benzaldehyde-containing polymers is in optics, where they are used to control the alignment of liquid crystals in display and lens technologies. researchgate.net When layers of these polymers are exposed to polarized UV radiation, they exhibit photoinduced birefringence—a property where the material's refractive index is different for light with different polarizations. researchgate.net

This characteristic is exploited to create gradient alignment layers, which can precisely control the pretilt angle of liquid crystal molecules across a surface. By varying the dose of UV radiation, any pretilt angle between 0 and 90 degrees can be achieved. researchgate.net This technology enables the fabrication of high-quality liquid crystal lenses and other optical devices that have a gradient refractive index, uniform cell gaps, and low operating voltages. researchgate.netresearchgate.net The resulting materials show good thermal stability and are insensitive to visible light, making them robust for practical applications. researchgate.net

Sensor Technologies and Detection Methods

The aldehyde functional group is highly reactive and can participate in specific chemical reactions, making it an excellent candidate for incorporation into chemical sensors. A well-established detection mechanism is the formation of a Schiff base (an imine bond), which occurs when an aldehyde reacts with a primary amine.

This reaction has been successfully utilized to design "turn-on" fluorescent probes. In one such design, a polymer was functionalized with aromatic amine groups in its side chains. nih.gov In its native state, the fluorescence of the polymer was quenched. However, upon reaction with an aldehyde (in this case, formaldehyde), the formation of an imine bond inhibited the photoinduced electron transfer (PET) quenching process, leading to a significant increase in fluorescence intensity. nih.gov This mechanism allows for the highly sensitive and selective detection of the target analyte.

While specific sensors based on this compound have not been detailed, the principle of Schiff base formation provides a clear and viable strategy for its use in sensor technology. By creating derivatives of this compound that contain a fluorophore, it is plausible to develop novel fluorescent probes. Such a sensor could be designed to detect specific primary amines in a sample, with the binding event being transduced into a measurable optical signal.

Future Research Directions and Emerging Trends for 2 Phenoxymethyl Benzaldehyde

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on 2-(phenoxymethyl)benzaldehyde will likely focus on moving beyond traditional multi-step procedures, which may involve hazardous reagents and generate significant waste. The focus will be on creating novel, sustainable, and economically viable synthetic pathways.

Key research objectives in this area will include:

One-Pot Syntheses: Designing multi-component reactions where this compound or its precursors are assembled in a single reaction vessel. This approach minimizes solvent use, purification steps, and waste generation.

Catalytic Methods: Exploring new catalytic systems, including transition metal catalysts, organocatalysts, and biocatalysts, to facilitate the synthesis with high atom economy and selectivity. For instance, adapting catalytic C-O coupling reactions for the key phenoxymethyl (B101242) ether linkage could offer a more efficient route.

Renewable Feedstocks: Investigating the use of bio-based starting materials derived from renewable resources to replace petroleum-based precursors.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Multi-component Reactions | Reduced step count, lower waste, increased efficiency. | Identifying compatible starting materials and catalysts. |

| Advanced Catalysis | High selectivity, lower energy consumption, use of non-toxic metals. | Development of novel organocatalysts or earth-abundant metal catalysts. |

| Flow Chemistry | Improved safety, scalability, and precise reaction control. | Optimization of reaction conditions in continuous flow reactors. |

| Bio-derived Precursors | Sustainability, reduced carbon footprint. | Engineering metabolic pathways to produce key intermediates. |

In-depth Mechanistic Investigations of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. While this compound can undergo typical aldehyde reactions, the interplay between the aldehyde and the phenoxymethyl group can lead to complex and interesting chemical behavior.

Future mechanistic studies will likely employ a combination of experimental and computational techniques to:

Elucidate Reaction Pathways: Investigate the precise step-by-step pathways of reactions involving the aldehyde, such as cyclizations, condensations, and multi-component reactions. For example, in reactions leading to heterocyclic systems, understanding the intermediates and transition states is key to controlling product selectivity.

Identify Key Intermediates: Use spectroscopic techniques (e.g., in-situ NMR, IR) to detect and characterize transient intermediates, providing direct evidence for proposed mechanisms.

Catalyst Role and Optimization: Detailed studies on how catalysts interact with the substrate can lead to the design of more efficient and selective catalysts. For instance, investigating the coordination of a metal catalyst to the aldehyde and ether oxygen could reveal pathways to novel transformations. rsc.org

Structure-Activity Relationship (SAR) Studies for Biological Applications

The benzaldehyde (B42025) moiety is a feature of many biologically active natural products and synthetic compounds. mdpi.com The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of derivatives.

Future research will systematically modify the structure of this compound to understand how these changes affect its biological properties. Key areas of focus will include:

Systematic Derivatization: Synthesizing libraries of analogues by introducing various substituents on both the benzaldehyde and the phenoxy rings.

Biological Screening: Testing these derivatives against a range of biological targets, such as enzymes (e.g., kinases, oxidoreductases) and receptors, to identify potential leads for conditions like cancer, inflammation, or infectious diseases.

QSAR Analysis: Employing Quantitative Structure-Activity Relationship (QSAR) models to correlate specific structural features (e.g., electronic, steric, and hydrophobic properties) with biological activity, guiding the design of more potent and selective compounds. biolscigroup.ussemanticscholar.org

| Structural Modification Site | Potential Substituents | Hypothesized Impact on Activity |

| Benzaldehyde Ring (Positions 3-6) | Halogens, Alkyl, Alkoxy, Nitro | Modulate electronic properties and binding interactions. |

| Phenoxy Ring (Ortho, Meta, Para) | Electron-donating/withdrawing groups | Influence lipophilicity and target engagement. |

| Methylene (B1212753) Bridge (-CH2-) | Replacement with other linkers (e.g., C=O, SO2) | Alter conformational flexibility and geometry. |

| Aldehyde Group (-CHO) | Conversion to imine, oxime, hydrazone | Explore different binding modes and metabolic stability. |

Integration with Green Chemistry Principles

The integration of green chemistry principles into all stages of the chemical lifecycle is a critical trend. uniroma1.it For this compound, this means a holistic approach to its synthesis and application that minimizes environmental impact. yale.edunih.gov

Future research will focus on applying the 12 Principles of Green Chemistry, including:

Waste Prevention: Designing syntheses that maximize the incorporation of all starting materials into the final product (high atom economy). greenchemistry-toolkit.org

Safer Solvents and Auxiliaries: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. nih.gov

Design for Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, potentially using alternative energy sources like microwaves or ultrasound to reduce energy consumption. nih.gov

Catalysis: Prioritizing the use of highly selective catalytic reagents over stoichiometric ones to reduce waste. nih.gov

Advanced Computational Modeling for Predictive Research

Computational chemistry has become an indispensable tool in modern chemical research. Advanced computational modeling can accelerate the discovery and development process related to this compound by providing predictive insights.

Emerging trends in this area involve:

Predicting Reaction Outcomes: Using Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways, predict transition state energies, and forecast product distributions, thereby guiding experimental design.

Virtual Screening: Employing molecular docking and dynamics simulations to screen virtual libraries of this compound derivatives against biological targets, identifying promising candidates for synthesis and testing.

In Silico Property Prediction: Calculating key physicochemical properties (e.g., solubility, stability) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles for new derivatives to de-risk development and select candidates with better drug-like properties.

Exploration of New Application Areas beyond Current Scopes

While initial applications might focus on fine chemicals and pharmaceutical intermediates, the unique structure of this compound makes it a candidate for a wide range of other fields. Future research will aim to uncover and develop these novel applications.

Potential emerging application areas include:

Materials Science: As a monomer or building block for the synthesis of novel polymers, resins, or functional materials with tailored optical, thermal, or mechanical properties.

Agrochemicals: Serving as a scaffold for the development of new herbicides, fungicides, or insecticides, where the phenoxymethyl ether linkage is a known feature in some active compounds.

Fragrance and Flavor Industry: Derivatives of this compound could possess unique organoleptic properties, making them valuable as new fragrance or flavor ingredients. The general demand for benzaldehyde in this sector is already well-established. datainsightsmarket.com

This forward-looking research agenda highlights the significant untapped potential of this compound. By focusing on sustainable synthesis, mechanistic understanding, and the exploration of novel applications, the scientific community can unlock the full value of this versatile chemical compound.

Q & A

Q. What are the recommended laboratory synthesis methods for 2-(Phenoxymethyl)benzaldehyde?

The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. For example, analogous aldehydes with phenoxymethyl groups have been synthesized via condensation reactions using substituted benzaldehydes and phenoxy derivatives under reflux conditions. Catalysts like palladium or copper complexes may enhance coupling efficiency, while solvents such as DMF or THF are often employed. Characterization via NMR and IR confirms the aldehyde functionality and phenoxymethyl substitution . Optimization of reaction parameters (e.g., temperature, catalyst loading) is critical to achieving high yields, as demonstrated in multi-step syntheses of related benzaldehyde derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

- NMR Spectroscopy : H NMR peaks for the aldehyde proton typically appear at δ 9.8–10.2 ppm, while aromatic protons from the benzaldehyde and phenoxymethyl groups resonate between δ 6.8–7.8 ppm. C NMR confirms the aldehyde carbon at ~190–200 ppm .

- IR Spectroscopy : Strong absorption bands near 1700 cm (C=O stretch) and 1250–1100 cm (C-O-C ether stretch) are diagnostic .

- Chromatography : HPLC or GC-MS can assess purity, with retention times compared to standards. Elemental analysis validates empirical formulas .

Q. What safety protocols are recommended for handling and storing this compound?

- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .

- Storage : Keep in airtight containers under inert gas (e.g., N) at 2–8°C. Avoid exposure to moisture or strong oxidizers, which may degrade the aldehyde group .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. What reaction mechanisms govern the catalytic transformation of this compound?

The aldehyde group can undergo hydrogenolysis or oxidation. For example, in the presence of metal catalysts (e.g., Pd/C), the C-O bond in the phenoxymethyl group may cleave, forming benzaldehyde derivatives. Acidic or basic conditions may promote Cannizzaro or Tishchenko reactions, leading to dimerization or disproportionation products. Mechanistic studies suggest that surface intermediates (e.g., metal benzylates) mediate these pathways, with reaction rates dependent on catalyst basicity and steric effects .